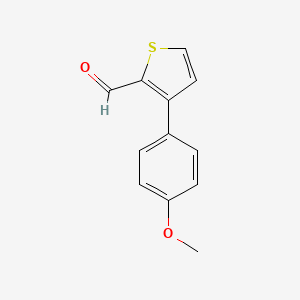
3-(4-Methoxyphenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a methoxyphenyl group attached to the third position of the thiophene ring and an aldehyde group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the second position of the thiophene ring. The methoxyphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Vilsmeier-Haack reaction and Suzuki coupling are optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 3-(4-Methoxyphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Methoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)thiophene-2-carbaldehyde depends on its application. In organic electronics, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the methoxyphenyl group, making it less versatile in certain applications.
3-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of a methoxyphenyl group, resulting in different electronic and steric properties.
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: Similar structure but with the methoxyphenyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
3-(4-Methoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxyphenyl and aldehyde groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and advanced materials.
特性
分子式 |
C12H10O2S |
|---|---|
分子量 |
218.27 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)11-6-7-15-12(11)8-13/h2-8H,1H3 |
InChIキー |
SKGMYEMVLUHCKO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(SC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


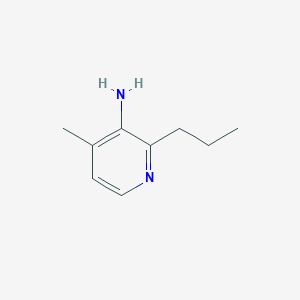
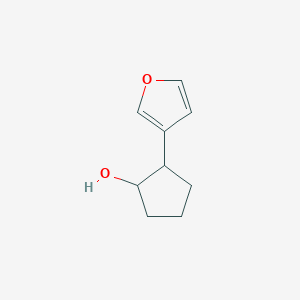
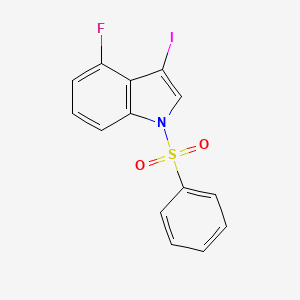
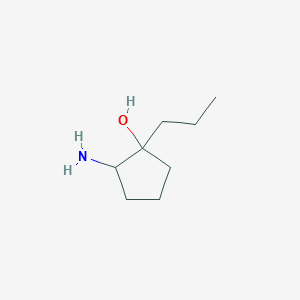
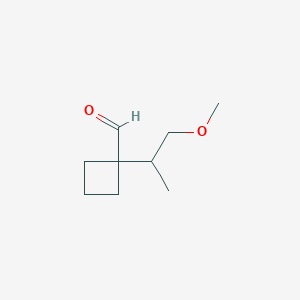


![3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13313113.png)

amine](/img/structure/B13313125.png)
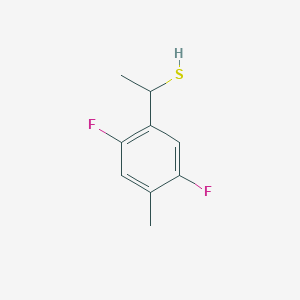


![2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13313151.png)
